1-(4-Chlorobenzenesulfonyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorobenzenesulfonyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}piperidine is a complex organic compound that features a piperidine ring substituted with a sulfonyl group, an oxadiazole ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobenzenesulfonyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}piperidine typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Sulfonylation: The sulfonyl group can be introduced using sulfonyl chlorides in the presence of a base.
Piperidine Ring Formation: The final step involves the formation of the piperidine ring, which can be achieved through cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorobenzenesulfonyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
1-(4-Chlorobenzenesulfonyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}piperidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials.
Biological Research: The compound is used as a tool in biological studies to investigate cellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzenesulfonyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}piperidine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-[(4-Chlorophenyl)sulfonyl]-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperazine: Similar structure but with a piperazine ring instead of a piperidine ring.
1-[(4-Chlorophenyl)sulfonyl]-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}morpholine: Similar structure but with a morpholine ring.
Uniqueness
1-(4-Chlorobenzenesulfonyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}piperidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClF3N3O3S/c21-16-5-7-17(8-6-16)31(28,29)27-11-9-14(10-12-27)19-25-18(26-30-19)13-1-3-15(4-2-13)20(22,23)24/h1-8,14H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOQCXGNSPBHNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClF3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.